

# structural biology of BRD3 bromodomain

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: BET bromodomain inhibitor 3

Cat. No.: B15570076

Get Quote

An In-depth Technical Guide to the Structural Biology of the BRD3 Bromodomain

#### Introduction

Bromodomain-containing protein 3 (BRD3), a member of the Bromodomain and Extra-Terminal motif (BET) family of proteins, is a critical epigenetic reader that recognizes and binds to acetylated lysine residues on histones and other proteins.[1][2] This interaction is fundamental to the regulation of gene transcription, chromatin remodeling, and the assembly of transcriptional machinery.[1][3][4] Structurally, BRD3 contains two tandem N-terminal bromodomains (BD1 and BD2) and a C-terminal Extra-Terminal (ET) domain.[2][5] These bromodomains are the primary modules responsible for tethering BRD3 to acetylated chromatin, thereby influencing a host of cellular processes.

Functionally, BRD3 is implicated in cell cycle progression, apoptosis, and inflammatory responses.[1][6] It plays a role in facilitating the transcription of genes by RNA polymerase II through acetylated nucleosomes.[3] Dysregulation of BRD3 has been linked to various diseases, including cancer, inflammatory conditions like rheumatoid arthritis, and cardiovascular diseases, making it an attractive target for therapeutic intervention.[1][6] Small-molecule inhibitors targeting the acetyl-lysine binding pockets of BRD3's bromodomains can disrupt its function and are being actively explored as potential therapeutics.[1][7] This guide provides a detailed overview of the structural biology of the BRD3 bromodomains, quantitative interaction data, key experimental protocols, and associated signaling pathways.

#### **Structural Overview**



The bromodomains of BRD3 adopt a conserved left-handed four-helix bundle fold ( $\alpha Z$ ,  $\alpha A$ ,  $\alpha B$ ,  $\alpha C$ ) that forms a hydrophobic pocket to accommodate acetylated lysine residues.[4][8] This canonical binding site is the target for both endogenous acetylated proteins and exogenous small-molecule inhibitors. High-resolution crystal structures have been determined for both the first (BD1) and second (BD2) bromodomains, often in complex with various ligands, providing detailed insights into the molecular basis of ligand recognition.

Table 1: Representative Crystal Structures of BRD3 Bromodomains from RCSB PDB

| PDB ID | Description                                                                                                | Resolution (Å) | Method            |
|--------|------------------------------------------------------------------------------------------------------------|----------------|-------------------|
| 2NXB   | Crystal structure of human BRD3 (tandem domains)                                                           | 1.40           | X-RAY DIFFRACTION |
| 3S92   | Crystal structure of<br>the second<br>bromodomain of<br>human BRD3 in<br>complex with the<br>inhibitor JQ1 | 1.36           | X-RAY DIFFRACTION |
| 7RJN   | Crystal structure of human BRD3 in complex with BCLTF1                                                     | 1.95           | X-RAY DIFFRACTION |
| 6QJU   | Crystal structure of human BRD3 in complex with 3-bromo-1H-indazol-5-amine                                 | 1.20           | X-RAY DIFFRACTION |

# **Quantitative Ligand Binding Data**

The affinity of various ligands, including small-molecule inhibitors and acetylated peptides, for the BRD3 bromodomains has been quantified using several biophysical techniques. This data is crucial for drug development and for understanding the biological function of BRD3.



Table 2: Binding Affinities of Small-Molecule Inhibitors for BRD3 Bromodomains

| Compound         | Target Domain(s) | Assay Type    | Affinity (IC50 / K_d) |
|------------------|------------------|---------------|-----------------------|
| JQ1              | BRD3 (Tandem)    | AlphaScreen   | 160 nM (IC50)[9]      |
| (+)-JQ1          | BRD3 (BD1)       | ITC           | 14 nM (K_d)[10]       |
| (+)-JQ1          | BRD3 (BD2)       | ITC           | 19 nM (K_d)[10]       |
| PFI-1            | BRD3 (Tandem)    | AlphaScreen   | 370 nM (IC50)[9]      |
| ABBV-744         | BRD3 (BD2)       | Not Specified | 4-18 nM (IC50)[11]    |
| GSK778           | BRD3 (BD1)       | Not Specified | 41 nM (IC50)[11]      |
| GSK046           | BRD3 (BD2)       | Not Specified | 98 nM (IC50)[11]      |
| НЈВ97            | BRD3 (BD1)       | Not Specified | 0.18 nM (K_i)[11]     |
| HJB97            | BRD3 (BD2)       | Not Specified | 0.21 nM (K_i)[11]     |
| RVX-208          | BRD3             | Not Specified | Not Specified         |
| XD14             | BRD3             | Not Specified | 380 nM (K_d)[11]      |
| ARV-771 (PROTAC) | BRD3 (BD1)       | Not Specified | 8.3 nM (K_d)[11]      |
| ARV-771 (PROTAC) | BRD3 (BD2)       | Not Specified | 7.6 nM (K_d)[11]      |

Table 3: Binding Affinities of Acetylated Peptides for BRD3 Bromodomains



| Peptide                                       | Target Domain(s) | Assay Type   | Affinity (K_d)   |
|-----------------------------------------------|------------------|--------------|------------------|
| Histone H4 (1-21)<br>K5/8/12/16Ac             | BRD3 (Tandem)    | AlphaScreen  | Substrate[9]     |
| GATA1 peptide<br>(diacetylated K312,<br>K315) | BRD3 (BD1)       | GST-pulldown | High Avidity[12] |
| Synthetic 2AcK Peptide                        | BRD3 (BD1)       | SPR          | ~1-2 μM[13]      |
| Synthetic 1AcK.4E Peptide                     | BRD3 (BD1)       | SPR          | >200 μM[13]      |

# **Signaling and Functional Pathways**

BRD3 functions as a scaffold and signaling hub by recruiting transcriptional machinery to specific genomic loci. Its role is well-documented in erythroid differentiation and inflammatory responses.

## **BRD3-GATA1 Interaction in Erythroid Differentiation**

BRD3 plays a crucial role in erythropoiesis by interacting with the acetylated transcription factor GATA1. The first bromodomain (BD1) of BRD3 specifically recognizes GATA1 acetylated at lysines 312 and 315.[12] This interaction stabilizes GATA1's association with chromatin at the regulatory regions of its target genes, promoting their expression and driving erythroid maturation.[12]



Click to download full resolution via product page



BRD3-GATA1 signaling pathway in erythropoiesis.

## **Role in Inflammation and Stress Response**

In rheumatoid arthritis synovial fibroblasts (FLS), BRD3 acts as a key regulator of inflammatory and stress response pathways.[6] It controls the expression of numerous cytokines and chemokines. Silencing BRD3 can mitigate the inflammatory phenotype, suggesting that BRD3 inhibition could be a therapeutic strategy for chronic inflammatory diseases.[6]

# Key Experimental Protocols Recombinant Production and Purification of BRD3 Bromodomains

This protocol is adapted from methodologies for preparing BRD3 domains for structural and biophysical studies.[14][15]





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. What are BRD3 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Bromodomain-containing protein 3 Wikipedia [en.wikipedia.org]
- 3. The double bromodomain proteins Brd2 and Brd3 couple histone acetylation to transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Features and Inhibitors of Bromodomains PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative structure-function analysis of bromodomain and extraterminal motif (BET) proteins in a gene-complementation system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BRD3 Regulates the Inflammatory and Stress Response in Rheumatoid Arthritis Synovial Fibroblasts PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of BET bromodomains as a therapeutic strategy for cancer drug discovery -PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bromodomain biology and drug discovery PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. BindingDB PrimarySearch\_ki [bindingdb.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. pnas.org [pnas.org]
- 13. researchgate.net [researchgate.net]
- 14. Preparation data of the bromodomains BRD3(1), BRD3(2), BRD4(1), and BRPF1B and crystallization of BRD4(1)-inhibitor complexes PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [structural biology of BRD3 bromodomain]. BenchChem,
   [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15570076#structural-biology-of-brd3-bromodomain]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com